molecular formula C3H11NO3S3 B12644505 Ammonium 2,3-dimercaptopropanesulphonate CAS No. 78286-02-9

Ammonium 2,3-dimercaptopropanesulphonate

Cat. No.: B12644505
CAS No.: 78286-02-9
M. Wt: 205.3 g/mol
InChI Key: IEMMVNULOJVGIP-UHFFFAOYSA-N
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Description

Ammonium 2,3-dimercaptopropanesulphonate (synonyms: ammonium DMPS, 1-propanesulfonic acid,2,3-dimercapto-, ammonium salt) is a chelating agent with the molecular formula C₃H₈O₃S₃·H₃N and CAS number 78286-02-9 . It is structurally analogous to sodium 2,3-dimercaptopropanesulfonate (DMPS, CAS 74-61-3), differing only in the counterion (ammonium vs. sodium). Both compounds contain two sulfhydryl (-SH) groups that bind heavy metals such as mercury, copper, and lead, forming stable, water-soluble complexes excreted via urine . While the sodium salt (DMPS) is well-studied in clinical and environmental contexts, the ammonium variant is less commonly referenced in literature but shares similar chelation properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 2,3-dimercaptopropanesulphonate typically involves the reaction of sodium allylsulfonate with bromine, followed by a sulfhydrylation reaction. The intermediate product is then subjected to a lead salt forming reaction . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s efficacy and safety for medical use. The final product is often purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Complexation with Heavy Metals

DMPS forms stable, water-soluble 1:1 complexes with divalent metals, facilitating detoxification.

Metal-Binding Reactions

Metal IonReaction ConditionsComplex PropertiesCitation
Hg²⁺pH 4.5, aqueous/ethanolWater-soluble, excreted renally
Pb²⁺Alcoholic mediumInsoluble precipitate, filtered pre-complexation
Cd²⁺/Cu²⁺pH 4.5, methanolSoluble complexes, minimal renal accumulation
As³⁺Physiological pHNon-toxic As-DMPS complex, urinary excretion

Mechanistic Insights:

  • DMPS reduces cellular uptake of Hg²⁺ by 95% in renal tubules via competitive inhibition of organic anion transporters .

  • Pb²⁺ complexes precipitate in ethanol, enabling isolation before decomposition with H₂S .

Redox Reactions and Detoxification

DMPS participates in thiol-disulfide exchanges, mitigating oxidative stress and metal toxicity:

  • Arsenic Detoxification: DMPS reduces As⁵⁺ to As³⁺, forming excretable complexes .

  • Antidotal Efficacy: Co-treatment with 2.0 mM DMPS decreases arsenic accumulation in HepG2 cells from 5.72% to 0.13% .

Snakebite Mitigation:
DMPS inhibits hemorrhagic effects of Echis venom by chelating Zn²⁺ in snake venom metalloproteinases (SVMPs) .

Pharmacokinetic Interactions

  • Renal Handling: DMPS enhances urinary excretion of Hg²⁺ by 300% in uninephrectomized rats, outperforming DMSA .

  • Biliary Clearance: Reduces organotin (e.g., dibutyltin) toxicity by 80% via decreased biliary excretion .

Stability and Reactivity

PropertyDataCitation
Solubility (H₂O)100 mg/mL (ammonium salt)
Decomposition Temp.~229°C (monohydrate)
IncompatibilityOxidizing agents

Storage: Stable at 4°C in anhydrous ethanol; prolonged aqueous exposure promotes oxidation .

Scientific Research Applications

Heavy Metal Poisoning Treatment

DMPS is clinically utilized for treating heavy metal poisoning. Notable case studies include:

  • Case Study 1 : Two patients exposed to mercury vapors were treated with DMPS. The treatment resulted in a marked decrease in the half-life of mercury excretion from 33.1 days to 11.2 days, with no significant adverse effects observed .
  • Case Study 2 : In a clinical trial involving patients with acute poisoning from various heavy metals, DMPS demonstrated a high therapeutic index and lower toxicity compared to traditional antidotes .

Comparison with Other Chelators

DMPS has been compared with other chelating agents like meso-2,3-dimercaptosuccinic acid (DMSA). A study found that DMPS was more effective than DMSA in reducing the renal burden of inorganic mercury .

Chelating AgentEffectivenessToxicity Profile
DMPSHighLower than DMSA
DMSAModerateHigher than DMPS

Pharmacokinetics and Dosage

DMPS can be administered orally or intravenously. Its pharmacokinetics reveal that it is rapidly absorbed and excreted through urine. Research indicates optimal dosing regimens for effective detoxification while minimizing side effects .

Safety and Efficacy

In multiple studies, DMPS has been shown to be safe for use in humans with minimal side effects. For example, in a cohort treated for acute heavy metal poisoning, recovery rates were significantly higher when DMPS was included in the treatment protocol .

Comparison with Similar Compounds

Comparison with Similar Chelating Agents

Sodium 2,3-Dimercaptopropanesulfonate (DMPS)

Key Similarities :

  • Both ammonium and sodium DMPS exhibit identical chelation mechanisms due to their shared dithiol structure.
  • Used to treat acute heavy metal poisoning (e.g., mercury, arsenic) and Wilson’s disease (WD), a genetic copper overload disorder .

Key Differences :

  • Counterion Stability : Sodium DMPS is preferred in clinical formulations due to its stability and regulatory approval (e.g., listed in Chinese veterinary standards) .
  • Clinical Data : Sodium DMPS has extensive human trial data. For example, in WD patients, DMPS combined with zinc showed an 88.2% neuroimprovement rate after one year, significantly higher than D-penicillamine (58.5%) .

D-Penicillamine (DPA)

Mechanism : A thiol-containing chelator that binds copper via its sulfhydryl and amine groups.
Comparison :

  • Efficacy: In WD, DMPS + zinc outperformed DPA monotherapy in improving neurological symptoms (88.2% vs. 58.5% improvement rate; P<0.01) and reducing neurological deterioration (8.6% vs. 26.2%; P<0.01) .
  • Safety : DPA frequently causes adverse effects like bone marrow suppression and nephrotoxicity, whereas DMPS maintains stable renal and hepatic parameters during treatment .

2,3-Dimercaptosuccinic Acid (DMSA)

Mechanism : Orally active dithiol chelator for lead and mercury.
Comparison :

  • Efficacy in Mercury Poisoning : In mice, sodium DMPS reduced mortality more effectively than DMSA at lower chelate:mercury mole ratios (10:1 vs. 30:1 required for DMSA) .
  • Clinical Use : DMSA is FDA-approved for pediatric lead poisoning, while DMPS is used off-label for mercury and arsenic .

Dimercaprol (BAL)

Mechanism : An oil-soluble dithiol chelator for arsenic and mercury.
Comparison :

  • Toxicity : BAL itself becomes toxic at higher doses (mole ratios ≥20:1), limiting its utility. DMPS and DMSA have broader safety margins .
  • Administration: BAL requires intramuscular injection, whereas DMPS can be administered intravenously or orally .

Trientine

Mechanism : A copper-specific chelator used in WD patients intolerant to DPA.
Comparison :

  • Copper Selectivity : Trientine has lower affinity for copper than DMPS or DPA but fewer side effects.
  • Combination Therapy : DMPS + zinc is increasingly preferred over trientine or DPA for rapid copper mobilization in symptomatic WD .

Table 1: Efficacy in Wilson’s Disease Treatment (1-Year Follow-Up)

Parameter DMPS + Zinc (n=93) DPA Monotherapy (n=65) P-Value
Neurological Improvement 82 (88.2%) 37 (58.5%) <0.01
Neurological Deterioration 8 (8.6%) 17 (26.2%) <0.01
Stable Renal Function 93 (100%) 58 (89.2%) <0.05
MRI Improvement 45 (48.4%) 20 (30.8%) <0.05

*Data from *

Table 2: Chelator Efficacy in Mercury Poisoning (Mouse Model)

Chelator Effective Mole Ratio (Chelate:Hg) Mortality Reduction Toxicity Concerns
Sodium DMPS 10:1 90% Low
DMSA 30:1 70% Moderate
BAL ≥20:1 50% High

Data from

Biological Activity

Ammonium 2,3-dimercaptopropanesulphonate (DMPS) is a chelating agent widely studied for its ability to bind heavy metals and facilitate their excretion from the body. This compound has garnered attention in both clinical and experimental settings for its therapeutic potential in treating heavy metal poisoning, particularly mercury. This article provides a comprehensive overview of the biological activity of DMPS, including mechanisms of action, case studies, and research findings.

DMPS functions primarily as a dithiol chelator, forming stable complexes with heavy metals. The mechanism by which DMPS operates involves several key processes:

  • Chelation : DMPS binds to heavy metals such as mercury, cadmium, and lead, reducing their bioavailability and promoting their excretion via urine. This chelation is crucial in mitigating the toxic effects of these metals on biological systems .
  • Renal Protection : Studies have shown that DMPS can protect renal tubular cells from mercury toxicity. In isolated perfused kidney segments, DMPS administration significantly reduced the uptake and accumulation of inorganic mercury, indicating its protective role against renal damage .
  • Alteration of Metal Transport : DMPS is transported by the organic anion transport system in renal cells. This transport mechanism is linked to its therapeutic effects, allowing it to extract cellular mercury while being transported into the luminal compartment .

Case Studies

Several clinical case studies highlight the efficacy of DMPS in treating heavy metal poisoning:

  • Mercury Poisoning : Two patients with mercury intoxication from industrial exposure were treated with DMPS. The treatment resulted in a dramatic decrease in the urinary half-life of mercury from 33.1 days to 11.2 days. Notably, no significant toxic effects related to DMPS were observed during therapy .
  • Dental Amalgam Exposure : In a study involving eleven subjects concerned about mercury toxicity from dental amalgams, intravenous administration of DMPS led to a significant increase in urinary excretion of mercury (up to 107-fold) and essential trace elements like copper and zinc .
  • Animal Studies : Research on F-344 rats exposed to methylmercury demonstrated that DMPS effectively reduced mercury levels in blood and tissues following treatment. A single injection of DMPS resulted in significant increases in urinary mercury excretion while decreasing tissue concentrations .

Research Findings

Extensive research has been conducted on the biological activity of DMPS, revealing important insights:

  • Tissue-Specific Effects : DMPS has been shown to selectively deplete mercury levels in specific tissues such as kidneys and brain, with a pronounced effect on methylmercury compared to inorganic mercury .
  • Safety Profile : Clinical studies indicate that DMPS has a favorable safety profile compared to other chelators like dimercaprol. Adverse effects are minimal, primarily involving transient reductions in trace element concentrations .
  • Potential for Broader Applications : Beyond heavy metal detoxification, recent studies suggest that DMPS may have applications in treating conditions like hemotoxic snakebites due to its ability to mitigate venom effects when administered shortly after exposure .

Summary Table of Key Research Findings

Study ReferenceSubject/ModelTreatmentKey Findings
Rabbit KidneyDMPSComplete protection from mercury toxicity; reduced uptake and accumulation.
Human PatientsDMPSSignificant reduction in urinary half-life of mercury; no major side effects.
Human SubjectsDMPSUp to 107-fold increase in urinary mercury excretion post-treatment.
F-344 RatsDMPSReduced brain and kidney mercury levels; increased urinary excretion.

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which DMPS chelates arsenic, and how do these compare to other dithiol chelators like BAL or DMSA?

DMPS binds arsenic via its two sulfhydryl (-SH) groups, forming stable, water-soluble complexes that enhance renal excretion. Mechanistic studies employ competitive binding assays using arsenic-bound enzymes (e.g., pyruvate dehydrogenase) to measure dissociation constants. Compared to BAL (dimercaprol), DMPS has higher water solubility and lower redistribution risk to the brain. Unlike DMSA, DMPS is effective in both acute and chronic poisoning due to its rapid absorption and broader tissue penetration. Methodological validation includes spectrophotometric analysis of arsenic-DMPS complexes and in vivo models assessing urinary arsenic excretion .

Q. What standardized analytical methods are used to quantify DMPS in biological matrices?

High-performance liquid chromatography (HPLC) with UV/Vis detection is the gold standard. Mobile phases often combine ammonium phosphate buffers (pH 10) and methanol for optimal separation (e.g., 75:25 ratio). Sample preparation involves protein precipitation with acetonitrile or trichloroacetic acid. Validation parameters include limits of detection (LOD: ~0.1 µg/mL), linearity (R² > 0.99), and recovery rates (85–110%). Stability studies require refrigerated storage (4°C) and analysis within 24 hours to prevent degradation .

Q. How does DMPS mitigate arsenic-induced neurotoxicity in clinical settings?

Clinical protocols involve intravenous DMPS administration (3–5 mg/kg) within 4 hours of exposure to prevent irreversible axonal damage. Neuropathy outcomes are assessed via nerve conduction velocity (NCV) tests and electromyography. Studies by Moore et al. (1994) demonstrated absence of polyneuropathy in DMPS-treated patients, attributed to its ability to cross the blood-brain barrier and chelate intracellular arsenic .

Advanced Research Questions

Q. How can contradictions in neurotoxicity outcomes post-DMPS treatment be resolved?

Contradictions arise from variability in dosing regimens, time-to-treatment, and patient comorbidities. Meta-analyses should stratify data by arsenic speciation (e.g., As³⁺ vs. As⁵⁺), DMPS dosage (3–5 mg/kg vs. higher doses), and follow-up duration. Mechanistic studies using neuronal cell lines (e.g., SH-SY5Y) can clarify DMPS’s impact on arsenic-induced oxidative stress and mitochondrial dysfunction .

Q. What experimental designs optimize DMPS efficacy in novel applications like snakebite envenoming?

Phase 1 trials (e.g., TRUE-1) use dose-escalation designs with pharmacokinetic (PK) monitoring. Key parameters include maximum plasma concentration (Cmax), half-life (t½), and area under the curve (AUC). Animal models (e.g., murine envenoming) assess DMPS’s ability to neutralize metalloproteinases in venom. Cross-over studies with placebo controls are critical for establishing causality .

Q. How does DMPS pharmacokinetics influence dosing in renally impaired patients?

Renal clearance accounts for 60–70% of DMPS elimination. Studies in anuric patients use hemodialysis to remove DMPS-arsenic complexes, with dosing adjusted to glomerular filtration rate (GFR). Radioisotope-labeled DMPS (e.g., <sup>35</sup>S-DMPS) tracks biodistribution, showing prolonged retention in renal impairment. Pharmacokinetic modeling (e.g., two-compartment models) guides individualized regimens .

Q. What methodologies ensure consistent DMPS nomenclature and purity in cross-disciplinary studies?

Analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify compound identity, distinguishing DMPS from analogs (e.g., sodium DMPS). Purity assays include ion chromatography for sulfate impurities and ICP-MS for heavy metal residues. Collaborative databases (e.g., PubChem) standardize IUPAC names to reduce nomenclature conflicts .

Properties

CAS No.

78286-02-9

Molecular Formula

C3H11NO3S3

Molecular Weight

205.3 g/mol

IUPAC Name

azanium;2,3-bis(sulfanyl)propane-1-sulfonate

InChI

InChI=1S/C3H8O3S3.H3N/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);1H3

InChI Key

IEMMVNULOJVGIP-UHFFFAOYSA-N

Canonical SMILES

C(C(CS(=O)(=O)[O-])S)S.[NH4+]

Origin of Product

United States

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